molecular formula C16H15N3O4S2 B2933985 N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 1170635-67-2

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No. B2933985
CAS RN: 1170635-67-2
M. Wt: 377.43
InChI Key: WLOKZGHCJUXWPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide, also known as ESOX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound has been studied extensively for its various biochemical and physiological effects, and its mechanism of action has been thoroughly investigated.

Scientific Research Applications

Synthesis and Biological Activities

N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, including similar compounds, have been synthesized and analyzed for their biological activities. These compounds, due to their 1,3,4-oxadiazole core, are of significant interest for their biological activities, including antibacterial properties. For example, synthesized compounds were screened against both Gram-negative and Gram-positive bacteria, showing moderate to significant activity. This highlights the potential of such compounds in developing new antibacterial agents (H. Khalid et al., 2016).

Anticancer and Inhibitory Properties

The exploration into the pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including structural relatives of N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide, revealed their potential as glutaminase inhibitors. These compounds showed promising inhibitory effects on cancer cell growth in vitro and in mouse xenograft models, indicating their potential in cancer therapy (K. Shukla et al., 2012).

Antimicrobial and Hemolytic Activities

Further research into acetamide derivatives bearing the 1,3,4-oxadiazole nucleus has demonstrated significant antibacterial potentials. Compounds synthesized in this domain exhibited moderate inhibitory activities against various bacterial strains, highlighting their application in addressing bacterial infections. Specifically, compounds bearing additional substitutions showed notable growth inhibition of pathogenic bacteria, suggesting their utility in developing new antimicrobial agents (Kashif Iqbal et al., 2017).

Antioxidant, Analgesic, and Anti-inflammatory Actions

The computational and pharmacological evaluation of novel derivatives, including 1,3,4-oxadiazole and pyrazoles, has uncovered their potential for toxicity assessment, tumor inhibition, and their antioxidant, analgesic, and anti-inflammatory properties. These investigations suggest that such compounds can serve as bases for developing new therapeutic agents with multiple beneficial effects (M. Faheem, 2018).

properties

IUPAC Name

N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c1-2-25(21,22)13-7-5-11(6-8-13)15-18-19-16(23-15)17-14(20)10-12-4-3-9-24-12/h3-9H,2,10H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOKZGHCJUXWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.